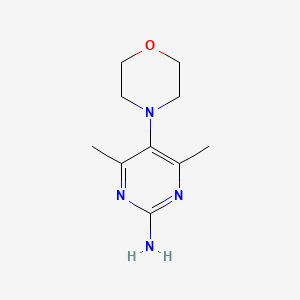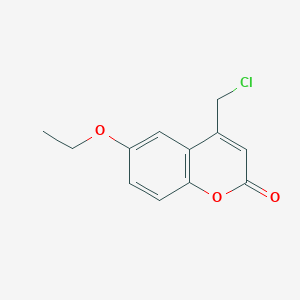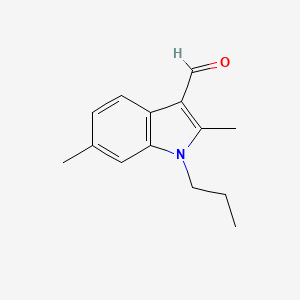
Dodecyl isocyanate
概要
説明
Dodecyl isocyanate is an organic compound with the linear formula CH3(CH2)11NCO . It is used in the synthesis of carbodiimides from phosphinimines in preparing AZT analogues .
Synthesis Analysis
Alkyl isocyanates, such as Dodecyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis
The molecular formula of Dodecyl isocyanate is C13H25NO . The InChI string is InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 and the Canonical SMILES string is CCCCCCCCCCCCN=C=O .Physical And Chemical Properties Analysis
Dodecyl isocyanate is a liquid at room temperature . It has a molecular weight of 211.34 g/mol , a density of 0.877 g/mL at 25 °C , and a boiling point of 157-161 °C/21 mmHg . The refractive index n20/D is 1.441 (lit.) .科学的研究の応用
1. Surface Modification of Polymers
Dodecyl isocyanate has been used in a one-step procedure to generate ordered, crystalline methylene chains on polymeric surfaces. This process is significant for developing self-assembled monolayers (SAMs) on biomedical polymers, enhancing biological interactions. The modified surfaces can be further functionalized with biomolecules or antibodies, making them useful in biosensors and biomaterials (Kwok et al., 2000).
2. Synthesis of Nonionic Surfactants
Research shows that dodecyl isocyanate is crucial in synthesizing nonionic surfactants, which have applications in reducing the corrosion of metals in acidic environments. These surfactants have demonstrated significant inhibition effects on carbon steel in hydrochloric acid, suggesting potential applications in industrial corrosion protection (Hegazy et al., 2012).
3. Analytical and Environmental Chemistry
Dodecyl isocyanate derivatives have been used in analytical chemistry for the separation and quantification of specific compounds. For example, their use in LC–MS/MS analyses allows for the detection of various ethoxylated alcohols and alcohols in environmental samples, demonstrating their utility in environmental monitoring and analysis (Zembrzuska, 2017).
4. Development of High-Performance Adhesives
Research indicates that dodecyl isocyanate plays a role in enhancing the mechanical performance of polyvinyl acetate-based adhesives. When combined with sodium dodecyl sulfate, it significantly improves the tensile strength, stiffness, and water resistance of the adhesive, highlighting its potential in industrial applications (Zhang et al., 2020).
5. Medicinal Chemistry
Dodecyl isocyanate has been utilized in the synthesis of various chemical compounds with potential medicinal applications. For example, its reaction with other chemicals has led to the development of compounds that exhibit inhibitory effects on enzymes like acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Pflégr et al., 2022)
Safety and Hazards
作用機序
Target of Action
Dodecyl isocyanate is a type of isocyanate, a class of compounds known for their reactivity with various biological targets . The primary targets of Dodecyl isocyanate are hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules or as intermediates in metabolic pathways.
Mode of Action
The interaction of Dodecyl isocyanate with its targets involves the formation of carbamates and ureas . This process can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the target compound and the basicity of the catalyst . For example, less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .
Biochemical Pathways
The reaction of Dodecyl isocyanate with its targets affects various biochemical pathways. The formation of carbamates and ureas can influence the structure and function of proteins, potentially altering their activity and the pathways they are involved in . .
Pharmacokinetics
Its lipophilic nature (indicated by its low density ) suggests that it may distribute widely in the body, particularly in fatty tissues. The impact of these properties on the bioavailability of Dodecyl isocyanate would depend on various factors, including the route of administration and the presence of other compounds in the body.
Result of Action
The molecular and cellular effects of Dodecyl isocyanate’s action are largely determined by its reactivity with its targets. The formation of carbamates and ureas can modify the structure of proteins, potentially altering their function . This could lead to changes in cellular processes and responses.
Action Environment
The action, efficacy, and stability of Dodecyl isocyanate can be influenced by various environmental factors. For example, the presence of other compounds can affect the reactivity of Dodecyl isocyanate and its interaction with its targets . Additionally, factors such as temperature and pH can influence the rate and extent of the reactions involving Dodecyl isocyanate . Therefore, the biological environment in which Dodecyl isocyanate is present can significantly impact its action.
特性
IUPAC Name |
1-isocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSTEJLDQMWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063351 | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4202-38-4 | |
| Record name | Dodecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Dodecyl isocyanate in materials science?
A1: Dodecyl isocyanate is mainly used as a modifying agent for polymers, particularly wool fibers [, ]. The compound reacts with the hydroxyl groups on the surface of materials like poly(2-hydroxyethyl methacrylate) (pHEMA) []. This reaction forms urethane linkages, creating an ordered, crystalline layer of methylene chains []. This surface modification can alter the material's properties, such as hydrophobicity and biocompatibility.
Q2: How does the structure of Dodecyl isocyanate influence its reactivity?
A2: Dodecyl isocyanate possesses a highly reactive isocyanate group (-N=C=O) that readily reacts with nucleophiles like hydroxyl groups [, ]. The long alkyl chain (C12H25) contributes to its hydrophobic nature []. This hydrophobicity influences its interaction with various solvents and its application in modifying surface properties. For instance, it allows for the creation of self-assembled monolayers (SAMs) on polymer surfaces [].
Q3: How does Dodecyl isocyanate contribute to the synthesis of cationic surfactants?
A3: Dodecyl isocyanate serves as a key intermediate in synthesizing cationic surfactant intermediates like 3-(dimethylamino)propane-1,2-di-dodecylcarbamate []. It reacts with 1-dimethylamino-2,3-propanediol in the presence of a catalyst, forming the desired carbamate derivative. These cationic surfactants have potential applications in various fields due to their unique amphiphilic properties.
Q4: How does the reaction of Dodecyl isocyanate with wool fibers affect the fiber properties?
A5: When wool fibers react with Dodecyl isocyanate, several physical changes occur []. The moisture content decreases, and the tensile strength drops while elongation at break increases []. These changes are attributed to the modification of the wool's structure by the incorporated Dodecyl isocyanate. This modification is evident in the FTIR spectra, showing changes in the amide and CO stretching regions, indicating the formation of new chemical bonds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
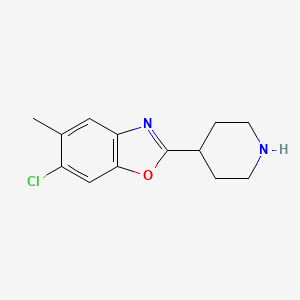
![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
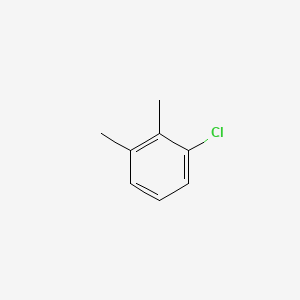
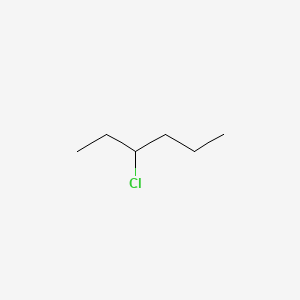


![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
